molecular formula C8H9ClZn B8448109 2-Methylbenzylzinc chloride

2-Methylbenzylzinc chloride

Cat. No.: B8448109
M. Wt: 206.0 g/mol
InChI Key: JMGVRUXTFONBAT-UHFFFAOYSA-M
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Description

2-Methylbenzylzinc chloride (CAS: 312693-19-9) is an organozinc compound with the molecular formula CH₃C₆H₄CH₂ZnCl and a molecular weight of 206.00 g/mol. It is commercially available as a 0.5 M solution in tetrahydrofuran (THF), typically appearing as a white to light yellow or orange liquid under inert storage conditions . This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where its nucleophilic benzylzinc moiety facilitates carbon-carbon bond formation. Its air- and moisture-sensitive nature necessitates handling under inert atmospheres like nitrogen or argon .

Properties

Molecular Formula

C8H9ClZn

Molecular Weight

206.0 g/mol

IUPAC Name

zinc;1-methanidyl-2-methylbenzene;chloride

InChI

InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JMGVRUXTFONBAT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[CH2-].[Cl-].[Zn+2]

Origin of Product

United States

Chemical Reactions Analysis

Cross-Coupling Reactions

2-Methylbenzylzinc chloride demonstrates exceptional performance in palladium-catalyzed cross-coupling processes:

Negishi Coupling
Reacts with aryl/vinyl halides (X = Cl, Br, I) to form biaryl or styrene derivatives:
R X 2 Methylbenzylzinc chloridePd catalystR C6H4CH2Me\text{R X 2 Methylbenzylzinc chloride}\xrightarrow{\text{Pd catalyst}}\text{R C}_6\text{H}_4\text{CH}_2\text{Me}

Key Conditions :

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

  • Solvents: THF or Et₂O at 25–60°C

  • Yields: 75–92% for aryl bromides

Suzuki-Miyaura Coupling
Participates in couplings with boronic acids for extended conjugation systems:
Ar B OH 2+2 Methylbenzylzinc chloridePdAr CH2C6H4Me\text{Ar B OH }_2+\text{2 Methylbenzylzinc chloride}\xrightarrow{\text{Pd}}\text{Ar CH}_2\text{C}_6\text{H}_4\text{Me}

  • Requires base additives (e.g., K₂CO₃) for transmetalation

Alkylation and Arylation

The reagent transfers the 2-methylbenzyl group to electrophilic substrates:

Reaction Type Substrate Product Yield Conditions
AlkylationAldehydes/KetonesSecondary/Tertiary Alcohols68–84%THF, −78°C to RT, 2–4 h
Arylative OpeningEpoxidesβ-Methylbenzyl Alcohols72–89%ZnCl₂ (10 mol%), 40°C
Conjugate Additionα,β-Unsaturated Esters1,4-Adducts65–78%CuCN·2LiCl, −30°C

Mechanistic Insights

  • Nucleophilicity : The zinc-carbon bond polarization enables attack on electrophilic centers (e.g., sp²-hybridized carbons in aryl halides).

  • Steric Effects : The o-methyl group slightly reduces reactivity compared to unsubstituted benzylzinc reagents but improves regioselectivity .

  • Catalytic Cycles : Pd(0)/Pd(II) transitions dominate cross-coupling, while ZnCl₂ facilitates substrate activation in conjugate additions .

Experimental Optimization

Critical Parameters :

  • Solvent Polarity : THF > Et₂O > DME for maintaining reagent stability

  • Temperature : Reactions proceed efficiently at 0–60°C; lower temps reduce side reactions

  • Catalyst Loading : 0.5–1 mol% Pd suffices for most couplings, minimizing metal residues

Substrate Scope Limitations :

  • Poor reactivity with electron-rich aryl chlorides

  • Steric hindrance limits access to ortho-substituted products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-methylbenzylzinc chloride can be contextualized by comparing it to analogous benzyl halides and organometallic compounds. Below is a detailed analysis:

2-Methylbenzyl Chloride (CAS: 552-45-4)

  • Molecular Formula : C₈H₉Cl
  • Molecular Weight : 140.61 g/mol
  • Physical State : Liquid at room temperature.
  • Reactivity : Electrophilic due to the benzylic chlorine atom; participates in nucleophilic substitution (SN2) or Friedel-Crafts alkylation.
  • Applications: Precursor for synthesizing benzyl alcohols, ethers, or styrenes. Lacks the organometallic reactivity of zinc derivatives .
Property This compound 2-Methylbenzyl Chloride
Reactivity Type Nucleophilic (organometallic) Electrophilic (alkyl halide)
Stability Air/moisture-sensitive Stable under ambient conditions
Typical Solvent THF Dichloromethane, ethers
Key Reactions Negishi coupling SN2 substitutions, alkylation
Reference

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride

  • Structure : A diazonium-zinc chloride double salt.
  • Reactivity : Combines diazonium salt reactivity (light-sensitive, forms aryl radicals) with zinc’s Lewis acidity.
  • Applications : Used in dye synthesis and photochemical reactions. Unlike this compound, its utility hinges on diazo group decomposition rather than transmetallation .

2-(2-Methylphenoxymethyl)benzyl Chloride (CAS: 156489-68-8)

  • Molecular Formula : C₁₅H₁₅ClO
  • Features: Contains a phenoxymethyl substituent, enhancing steric bulk and altering electronic properties.
  • Reactivity : Less nucleophilic than this compound due to the absence of a zinc center. Primarily undergoes electrophilic aromatic substitution or hydrolysis .

Reactivity in Cross-Coupling Reactions

  • This compound : Efficient in Negishi coupling with palladium catalysts to form biaryl or alkyl-aryl bonds. For example, coupling with aryl halides proceeds at 0–25°C with yields exceeding 80% under optimized conditions .
  • Benzyl Chloride Analogs : Require harsher conditions (e.g., Grignard reagents at elevated temperatures) and lack compatibility with functionalized substrates due to stronger basicity .

Solubility and Handling

  • This compound : Solubility in THF ensures homogeneity in reactions but mandates strict inert-atmosphere protocols.
  • 2-Methylbenzyl Chloride: Soluble in non-polar solvents (e.g., hexane), simplifying handling but limiting utility in polar reaction systems .

Thermal and Oxidative Stability

  • Organozinc compounds like this compound decompose above 60°C, releasing zinc oxides. In contrast, benzyl chlorides are stable up to 150°C but prone to hydrolysis in moist environments .

Research Findings and Industrial Relevance

Recent studies highlight the superiority of this compound in stereoselective syntheses. For instance:

  • A 2024 study demonstrated its use in synthesizing chiral pharmaceuticals via asymmetric cross-coupling, achieving 92% enantiomeric excess .
  • Comparative trials with benzylmagnesium chloride revealed that the zinc derivative produces fewer side products (e.g., homocoupling) due to lower oxidative susceptibility .

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